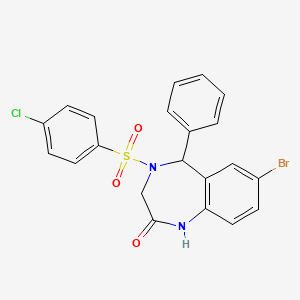
7-bromo-4-(4-chlorophenyl)sulfonyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as Bromonordiazepam, is in the benzodiazepine drug class. It is commonly used for its anxiolytic (calming) and sedative effects . It is used in the treatment of neurological disorders such as epilepsy, alcohol withdrawal, and insomnia .
Synthesis Analysis
The synthesis of this compound involves the alkylation of 7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,2-dihydro-3h-1,4-benzodiazepin-2-one with alkyl tosylates . Further details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis
The molecular structure of this compound is similar to other benzodiazepines like alprazolam and lorazepam . A comparative analysis of selected bond angles for the investigated compound was obtained from SCXRD and DFT methods .Chemical Reactions Analysis
The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction . This reaction is limited to the more expensive catechol boronic esters and works well for 2° alkyl B-esters .Scientific Research Applications
Molecular Structure and Crystallography
7-bromo-4-(4-chlorophenyl)sulfonyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one has been a subject of structural and crystallographic studies. Kravtsov et al. (2012) explored the synthesis and crystal structures of similar compounds, noting that alterations in the molecular structure significantly influence the conformation of the central molecular fragment and the assembly mode in the crystal. Such changes impact the intermolecular interactions and could have implications for the material's properties and potential applications (Kravtsov et al., 2012).
Microbiological Synthesis
The compound's microbiological synthesis was investigated by Davidenko and Zabolotskaya (1981). They discovered that using the cells of actinomycetes immobilized in poly(vinyl alcohol) yields high production of similar benzodiazepine derivatives. This finding opens avenues for biotechnological production and further exploration of the compound's applications in various fields (Davidenko & Zabolotskaya, 1981).
Alkylation Studies
Pavlovsky et al. (2009) conducted a study on the alkylation of similar compounds. Their findings on how different alkyl tosylates interact with the compound provide essential insights into the chemical behavior and possible chemical modifications of this compound. Such modifications are crucial for tailoring the compound for specific scientific or pharmaceutical applications (Pavlovsky et al., 2009).
Receptor Affinity and Pharmacological Activity
Pavlovsky et al. (2007) studied the synthesis and structure of similar benzodiazepin-2-ones and their affinity toward central nervous system benzodiazepine receptors. Understanding the interaction of these compounds with neural receptors is fundamental for exploring potential therapeutic uses or understanding the biochemical pathways they might affect (Pavlovsky et al., 2007).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its synthesis methods, particularly under green conditions . Additionally, its potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections, could be investigated .
properties
IUPAC Name |
7-bromo-4-(4-chlorophenyl)sulfonyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2O3S/c22-15-6-11-19-18(12-15)21(14-4-2-1-3-5-14)25(13-20(26)24-19)29(27,28)17-9-7-16(23)8-10-17/h1-12,21H,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQZNEZGJHLWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2437811.png)


![2-(4-acetylpiperazin-1-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2437815.png)
![Ethyl 3-[4-(2-formylphenyl)triazol-1-yl]-2-hydroxypropanoate](/img/structure/B2437818.png)
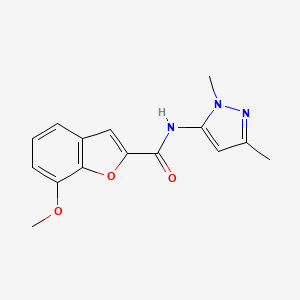
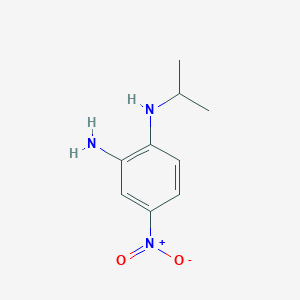
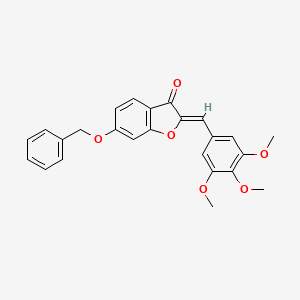

![(4-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2437824.png)
![3-Bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2437826.png)
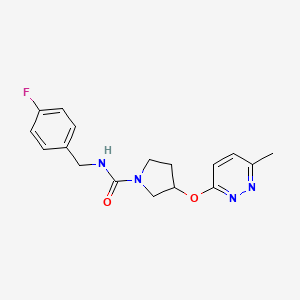
![N-(3-acetylphenyl)-2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2437832.png)